4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Overview
Description
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a chemical compound widely used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl moiety of a 4-methylpiperidine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is a valuable building block in organic synthesis , particularly in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound’s interaction with its targets results in the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and functionalities .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” can be influenced by various environmental factors. These include the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction occurs . The compound is known for its stability and functional group tolerance, which contributes to its wide applicability in different reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride typically involves the protection of the amine group of 4-methylpiperidine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then treated with formaldehyde and hydrogen chloride to introduce the aminomethyl group, forming the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane or other organic solvents.
Amidation Reactions: Carboxylic acids, acid chlorides, and carbodiimides are frequently used, with reaction conditions varying based on the specific reagents and desired products.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: Free amines.
Amidation Reactions: Amides and peptide derivatives.
Scientific Research Applications
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide and protein derivatives, facilitating studies on protein structure and function.
Medicine: Serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-(Boc-aminomethyl)piperidine
- 4-(Boc-aminomethyl)-4-ethylpiperidine
- 4-(Boc-aminomethyl)-4-phenylpiperidine
Uniqueness
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is unique due to its specific structural features, including the presence of a methyl group on the piperidine ring and the Boc-protected aminomethyl moiety. This combination of features provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPLVYPVUYJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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